Burixafor HBr

説明

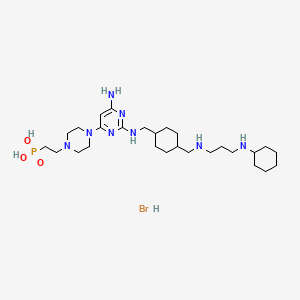

Burixafor HBr, also known as TG-0054, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities . It is a potential anti-inflammatory agent and has potential value in treating choroidal neovascularization .

Molecular Structure Analysis

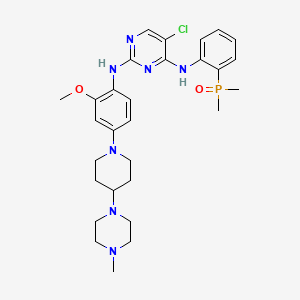

The molecular weight of Burixafor HBr is 863.510 . The elemental composition includes Carbon (37.56%), Hydrogen (7.00%), Bromine (27.76%), Nitrogen (12.98%), Oxygen (11.12%), and Phosphorus (3.59%) .科学的研究の応用

Stem Cell Mobilization : Burixafor effectively mobilizes CD34+ stem cells to the peripheral blood within 1 to 3 hours of drug administration. This property is significant for treatments involving stem cell transplantation, particularly in patients with multiple myeloma, non-Hodgkin lymphoma, or Hodgkin lymphoma. It has been shown that Burixafor, in combination with G-CSF (a growth factor), can mobilize a significant number of stem cells in a single leukapheresis session, which contrasts with the longer durations required by historical controls (Setia et al., 2015).

Tumor Cell Mobilization : Besides stem cells, Burixafor's antagonism of CXCR4 can lead to the mobilization of disseminated tumor cells (DTCs) from the bone marrow into the blood. This action makes these metastatic tumor cells more susceptible to chemotherapeutic agents, indicating potential applications in cancer therapy (Definitions, 2020).

Transplantation Medicine : In a study involving swine heart transplant models, Burixafor was used to reduce the incidence of acute rejection and control cardiac allograft vasculopathy. This was achieved by combining Burixafor with conventional immunosuppressants like mycophenolate mofetil and corticosteroids, suggesting its potential effectiveness in improving outcomes after heart transplantation (Hsu et al., 2017).

作用機序

将来の方向性

Burixafor HBr has been used in trials studying the treatment of Multiple Myeloma, Hodgkin’s Disease, and Non-hodgkin’s Lymphoma . It has shown potential in mobilizing CD34+ cells, which are necessary for stem cell transplantation in patients with blood malignancies or autoimmune diseases . These results support the continued clinical development of Burixafor .

Relevant Papers One relevant paper is “Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC‐100), a Novel C‐X‐C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects” published in Clinical Pharmacology in Drug Development . Another paper is “A Phase II, Open-Label Pilot Study to Evaluate the Hematopoietic Stem Cell Mobilization of TG-0054 Combined with G-CSF in 12 Patients with Multiple Myeloma, Non-Hodgkin Lymphoma or Hodgkin Lymphoma - an Interim Analysis” published in Blood | American Society of Hematology .

特性

IUPAC Name |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52BrN8O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Burixafor HBr | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)